molecular formula C10H12N2OS2 B2421359 3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 440328-70-1

3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one

Katalognummer: B2421359
CAS-Nummer: 440328-70-1
Molekulargewicht: 240.34
InChI-Schlüssel: YQNLQFMBABKCRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one makes it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.

Eigenschaften

IUPAC Name

3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-3-6(2)12-9(13)8-7(4-5-15-8)11-10(12)14/h4-6H,3H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLQFMBABKCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives, including 3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for thieno[3,2-d]pyrimidine derivatives often involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of the compound is C13H16N4SC_{13}H_{16}N_4S with a molecular weight of approximately 276.36 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit notable antimicrobial effects. The presence of sulfur in the structure enhances the compound's interaction with microbial cell membranes and metabolic enzymes, leading to effective inhibition against various bacterial strains and fungi.

  • Case Study : A study evaluated the antimicrobial activity of related compounds and found that those with thienopyrimidine cores demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell integrity and function .

Anticancer Potential

Thienopyrimidine derivatives have been recognized for their ability to inhibit specific kinases involved in cancer progression. The structural features of 3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one suggest potential activity against cancer cell lines.

  • Case Study : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives with modifications on the thieno[3,2-d]pyrimidine scaffold have shown promising results against breast and colon cancer cells .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerHT-29 (colon cancer)Induces apoptosis

Drug Design Applications

The unique structure of 3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one makes it a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop new therapeutic agents.

Lead Compound Development

The compound serves as a lead structure for synthesizing new derivatives with enhanced biological activity. Modifications at various positions on the thienopyrimidine ring can lead to improved potency and selectivity against specific targets.

Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships (SAR) associated with thienopyrimidine derivatives. By systematically altering functional groups and substituents on the core structure, researchers aim to optimize efficacy while minimizing toxicity .

Wirkmechanismus

The mechanism of action of 3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is C10H12N2S2C_{10}H_{12}N_2S_2 with a molecular weight of approximately 224.34 g/mol. The compound features a thienopyrimidine core with a sulfanylidene group that significantly influences its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds within the thienopyrimidine class exhibit notable antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA synthesis or inhibition of key metabolic pathways.

Antimalarial Activity

Research has highlighted the potential antimalarial activity of thienopyrimidine derivatives. A study demonstrated that certain substitutions on the thienopyrimidine core enhanced activity against Plasmodium falciparum, the causative agent of malaria. The introduction of specific functional groups at position 4 of the core structure has been linked to improved efficacy against both erythrocytic and hepatic stages of the parasite .

Compound Activity Target
Thieno[3,2-d]pyrimidinesAntimalarialP. falciparum
4-substituted derivativesEnhanced efficacyErythrocytic and hepatic stages

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their anticancer potential. Studies involving in vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that these compounds can induce cytotoxic effects. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression such as EGFR and PI3K .

Case Study:

In one notable study, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines. The results indicated varying degrees of cytotoxicity with IC50 values ranging from 34.81 µM to 221.7 µM across different derivatives. These findings underscore the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to normal cells .

The biological activity of 3-(butan-2-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
  • DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with its replication process in microorganisms and cancer cells.
  • Receptor Modulation : Thienopyrimidine derivatives have shown potential as modulators of various receptors involved in cellular signaling pathways.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 3-(butan-2-yl)-2-sulfanylidene-thieno[3,2-d]pyrimidin-4-one, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, starting with cyclocondensation of thioureas with α,β-unsaturated ketones or via nucleophilic substitution on preformed thienopyrimidine cores. Key steps include:

  • Thiolation : Introduction of the sulfanylidene group using thiourea or Lawesson’s reagent under reflux in anhydrous solvents like DMF or DMSO .
  • Alkylation : The butan-2-yl group is introduced via alkyl halides or Mitsunobu reactions, requiring inert atmospheres (N₂/Ar) and catalysts like DBU .
  • Optimization : Reaction yields (50–75%) depend on solvent polarity, temperature gradients (60–120°C), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) .

Characterization : NMR (¹H/¹³C) confirms regioselectivity, while HRMS validates molecular mass. Purity (>95%) is assessed via HPLC with C18 columns and acetonitrile/water gradients .

Advanced Reaction Design

Q. Q2. How can researchers resolve low yields in the final cyclization step of thieno[3,2-d]pyrimidin-4-one derivatives?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodide salts (e.g., LiI) promote regioselective cyclization by stabilizing transition states .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by 15–20% via controlled dielectric heating .
  • Byproduct Analysis : LC-MS identifies intermediates like thioketones or over-alkylated products, guiding stoichiometric adjustments .

Structural and Conformational Analysis

Q. Q3. What computational methods are used to predict the 3D conformation of this compound, and how do they compare with experimental data?

  • DFT Calculations : B3LYP/6-31G(d) models predict bond lengths (C-S: 1.68 Å) and dihedral angles, validated against X-ray crystallography .
  • X-ray Diffraction : Single-crystal studies reveal planar thienopyrimidine cores with butan-2-yl groups in equatorial conformations . Discrepancies >0.05 Å between DFT and experimental data suggest solvent packing effects .

Biological Activity Profiling

Q. Q4. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀) using fluorescence-based substrates (e.g., ATP-competitive assays for kinases) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
  • Target Binding : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to targets like EGFR or PARP .

Advanced : For mechanism-of-action studies, use isotopic labeling (³H/¹⁴C) to track metabolic pathways or CRISPR-engineered cell lines to validate target specificity .

Data Contradictions and Reproducibility

Q. Q5. How can researchers address discrepancies in reported biological activity across studies?

  • Batch Variability : Compare HPLC purity profiles and residual solvent levels (e.g., DMSO) that may affect assay results .
  • Assay Conditions : Standardize protocols for pH, serum concentration, and incubation time. For example, serum-free media reduce false positives in cytotoxicity assays .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to cross-reference IC₅₀ values and identify outliers .

Derivatization and SAR Studies

Q. Q6. What strategies enhance the pharmacological profile of this compound through structural modifications?

  • Bioisosteric Replacement : Substitute the sulfanylidene group with selenocyanate or triazoles to improve metabolic stability .
  • Prodrug Design : Esterify the 4-one carbonyl to enhance bioavailability, with hydrolysis rates monitored via LC-MS in simulated gastric fluid .
  • SAR Libraries : Synthesize analogs with varied alkyl chains (e.g., cyclopentyl vs. butan-2-yl) and assess logP (2.5–4.0) and solubility (<50 μM in PBS) .

Stability and Degradation Pathways

Q. Q7. How do researchers evaluate hydrolytic stability and oxidative degradation of this compound?

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (70°C, 24 hrs) or 3% H₂O₂ to identify labile sites. UPLC-PDA tracks degradation products .
  • Oxidative Hotspots : The sulfanylidene group and thiophene ring are prone to epoxidation or sulfoxide formation, mitigated by antioxidants (e.g., BHT) in formulations .

Computational Docking and Target Prediction

Q. Q8. Which software and databases predict target interactions for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses to kinases (e.g., CDK2), with validation via MD simulations (100 ns trajectories) .
  • Phylogenetic Analysis : Compare binding pockets across homologs (e.g., human vs. murine EGFR) to predict species-specific activity .

Analytical Method Development

Q. Q9. How are chiral impurities resolved in enantiomerically enriched derivatives of this compound?

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients (85:15) to separate enantiomers (Rf >1.5) .
  • Circular Dichroism : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Scaling-Up Challenges

Q. Q10. What are critical considerations for transitioning from milligram to gram-scale synthesis?

  • Solvent Swapping : Replace DMF with THF or EtOAc to simplify purification and reduce toxicity .
  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce exothermic side reactions during alkylation .
  • Cost Analysis : Compare bulk pricing of reagents (e.g., Lawesson’s reagent vs. P₄S₁₀) to optimize margins without compromising yield .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.